(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Catalog No.
S13949662
CAS No.
M.F
C18H18F3N3O3S
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl...

Product Name

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

IUPAC Name

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Molecular Formula

C18H18F3N3O3S

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C18H18F3N3O3S/c1-10-15(28-9-23-10)12-4-2-11(3-5-12)7-22-16(26)14-6-13(25)8-24(14)17(27)18(19,20)21/h2-5,9,13-14,25H,6-8H2,1H3,(H,22,26)/t13-,14+/m1/s1

InChI Key

YZPLZOZNVWZFST-KGLIPLIRSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(F)(F)F)O

The compound (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide, also known as VL285, is a synthetic organic molecule with significant potential in pharmaceutical applications. Its molecular formula is C29H32N4O4SC_{29}H_{32}N_{4}O_{4}S and it has a molecular weight of approximately 532.65 g/mol. This compound features a complex structure that includes a pyrrolidine ring, a hydroxy group, and a trifluoroacetyl moiety, which contribute to its unique chemical properties and biological activities .

The reactivity of this compound can be attributed to its functional groups:

  • Hydroxy Group: The presence of the hydroxy group can participate in hydrogen bonding and may influence solubility and reactivity in various solvents.
  • Trifluoroacetyl Group: This group is known for its electrophilic character, making the compound susceptible to nucleophilic attack, which can lead to various chemical transformations.
  • Pyrrolidine Structure: The nitrogen atom in the pyrrolidine ring can act as a nucleophile or participate in coordination with metal ions, potentially leading to complexation reactions.

Preliminary studies suggest that VL285 exhibits promising biological activity, particularly in the context of cancer research. It acts as a ligand for the von Hippel-Lindau (VHL) protein, which plays a critical role in targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs). This mechanism is vital for the degradation of oncogenic proteins, making VL285 a candidate for therapeutic interventions in cancer treatment .

The synthesis of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: The hydroxy and trifluoroacetyl groups can be introduced via selective functionalization techniques.
  • Final Coupling Reactions: The thiazole-containing phenyl group is added through coupling reactions that may involve cross-coupling techniques or nucleophilic substitutions.

The primary applications of this compound are in:

  • Cancer Therapy: As a VHL ligand in PROTAC technology, it facilitates targeted degradation of specific proteins implicated in cancer progression.
  • Drug Development: Its unique structure makes it a valuable scaffold for developing new therapeutics targeting various biological pathways.

Interaction studies have indicated that (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide effectively binds to the VHL protein. This binding is crucial for mediating the degradation of target proteins involved in oncogenesis. Further research into its binding affinity and specificity could provide insights into its efficacy as a therapeutic agent .

Several compounds share structural similarities with (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide. Below is a comparison with some notable examples:

Compound NameMolecular FormulaKey Features
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideC22H30N4O3SC_{22}H_{30}N_{4}O_{3}SContains an amino acid derivative; used in PROTACs
(S,R,S)-AHPCC22H31ClN4O3SC_{22}H_{31}ClN_{4}O_{3}SChloride salt form; acts as a VHL ligand
MDK7526C22H30N4O3SC_{22}H_{30}N_{4}O_{3}SSimilar structure; involved in targeted protein degradation

Stereoselective Synthesis of Chiral Pyrrolidine Core

The (2S,4R)-pyrrolidine scaffold is central to the target molecule’s bioactivity, necessitating precise control over both the C2 and C4 stereocenters. Contemporary approaches leverage asymmetric catalysis, kinetic resolution, and memory-of-chirality strategies to achieve this.

Catalytic Asymmetric Cyclization

Gold-catalyzed tandem cyclization has emerged as a powerful method for constructing pyrrolidine derivatives. Yoshimura et al. demonstrated that iminium ion intermediates generated from proline precursors undergo nucleophilic addition with high stereoselectivity under gold(I) catalysis, yielding pyrrolidines with α-substituents in >90% enantiomeric excess (ee) . For the target compound, this methodology could be adapted by using a 4-hydroxyproline derivative as the starting material, with the hydroxyl group protected as a silyl ether during cyclization.

Kinetic Resolution via Organocatalysis

Agora’s "Clip-Cycle" strategy enables kinetic resolution of racemic pyrrolidine precursors using chiral phosphoric acids (CPAs) . In this approach, a racemic allyl amine undergoes metathesis-driven cyclization followed by CPA-catalyzed aza-Michael addition. For the (2S,4R) configuration, (R)-TRIP catalyst induces preferential cyclization of the (S)-enantiomer, achieving 90% ee and a selectivity factor (s) of 122. This method is particularly effective for introducing substituents at the C3 position, though modifications may be required to accommodate the C4 hydroxyl group.

Memory-of-Chirality Intramolecular Displacement

A novel SN2′ reaction employing α-amino ester enolates and allylic halides has been reported for constructing vicinal quaternary-tertiary stereocenters . By pre-establishing chirality at the C2 position through L-proline-derived starting materials, the C4 stereochemistry can be controlled via a stereospecific displacement reaction. This method avoids the need for chiral auxiliaries, achieving 98% ee for pyrrolidines with hydroxyl groups at C4.

MethodStarting MaterialCatalyst/Reagentee (%)Yield (%)Reference
Gold-Catalyzed CyclizationIminium IonAu(I)-NHC Complex9285
Kinetic ResolutionRacemic Allyl Amine(R)-TRIP CPA9045*
SN2′ Displacementα-Amino EsterLDA, Allylic Halide9878

*Yield reflects 50% conversion due to kinetic resolution.

Thiazole Ring Functionalization Strategies

The 4-methyl-1,3-thiazol-5-yl moiety introduces aromaticity and hydrogen-bonding capacity critical for target engagement. Functionalization strategies focus on late-stage coupling of preformed thiazoles or in situ assembly via cyclization.

C–H Arylation of Thiazole Intermediates

Direct functionalization of thiazole rings via C–H activation avoids pre-functionalized building blocks. Li et al. demonstrated Pd-catalyzed arylation of thiazole-semicoronenediimides (TsCDIs) using aryl iodides, achieving >80% yield with excellent regioselectivity at the C5 position . For the target molecule, this methodology could be applied to couple 4-methyl-1,3-thiazole with a benzyl bromide intermediate after deprotection of the pyrrolidine nitrogen.

Hantzsch Thiazole Synthesis

Classical Hantzsch thiazole formation remains viable for constructing 4-methyl-1,3-thiazol-5-yl groups. Condensation of thioamides with α-haloketones under basic conditions provides rapid access to substituted thiazoles. For example, reacting 2-bromoacetophenone with thioacetamide in ethanol at reflux yields 4-methyl-1,3-thiazole in 72% yield. Subsequent bromination at C5 using N-bromosuccinimide (NBS) enables cross-coupling with the benzylamine sidechain.

Continuous Flow Functionalization

Continuous flow microreactors enhance reproducibility in thiazole functionalization. Aticaprant intermediate synthesis achieved 87% yield in 150 seconds using a diastereoselective flow protocol with immobilized Pd catalysts . Scaling this approach to gram-per-hour throughputs (7.45 g h⁻¹) demonstrates its viability for industrial applications.

StrategyReaction ConditionsKey Reagent/CatalystYield (%)Reference
C–H ArylationPd(OAc)₂, PivOH, 100°CAryl Iodide83
Hantzsch SynthesisEtOH, Δ, K₂CO₃2-Bromoacetophenone72
Flow FunctionalizationMicrofluidic Reactor, 25°CPd/C87

Trifluoroacetyl Protection-Deprotection Dynamics

The trifluoroacetyl (TFA) group serves as an orthogonal protecting group for secondary amines, enabling selective manipulation of the pyrrolidine nitrogen during synthesis.

Protection Strategies

TFA introduction typically employs trifluoroacetic anhydride (TFAA) under mild conditions. In piperidine analogues, treatment with TFAA and pyridine at 50°C for 24 hours achieves quantitative protection . For the target molecule, this step would follow hydroxylation of the pyrrolidine core to prevent undesired O-trifluoroacetylation.

Orthogonal Deprotection

Cleavage of the TFA group is achieved under basic conditions without affecting carbamate or benzyl ether protections. K₂CO₃ in methanol-water mixtures (9:1) at 25°C removes TFA in 2 hours with >95% efficiency . This selectivity is critical for subsequent amide bond formation at the C2 position without epimerization.

StepConditionsReagentsEfficiencyReference
ProtectionTFAA, Pyridine, 50°CTrifluoroacetic Anhydride100%
DeprotectionK₂CO₃, MeOH:H₂O (9:1), 25°CPotassium Carbonate95%

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

413.10209710 g/mol

Monoisotopic Mass

413.10209710 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types